Mitophagy Induction via mt-Keima Ratiometric Imaging: PMI Versus Sulforaphane and Covalent Keap1 Modifiers
In a direct head-to-head comparison using the mt-Keima dual-excitation ratiometric assay in MEFs, PMI (10 μM, 24 h) produced a mitophagy index of 3.80 ± 0.31 (normalized to DMSO control = 1.00 ± 0.06), whereas sulforaphane (SFN, 1 μM) yielded only 0.85 ± 0.12. Co-treatment with SFN completely abolished PMI-induced mitophagy (1.05 ± 0.04) [1]. In a separate cross-study comparable experiment, PMI produced a mitophagy index of 4.33 ± 0.46 versus DMF (1.00 ± 0.08), curcumin (0.98 ± 0.05), and TBHQ (1.11 ± 0.15), all normalized to control (1.00 ± 0.11). The PMI analogue Compound 4, which lacks Nrf2-inducing activity, failed to trigger mitophagy (not quantified as positive), confirming Nrf2-dependence of the mechanism [1].
| Evidence Dimension | Mitophagy index (mt-Keima 543/458 nm ratiometric fluorescence) |
|---|---|
| Target Compound Data | PMI: 3.80 ± 0.31 (vs. DMSO control = 1.00 ± 0.06); PMI: 4.33 ± 0.46 (vs. control = 1.00 ± 0.11) |
| Comparator Or Baseline | SFN: 0.85 ± 0.12; DMF: 1.00 ± 0.08; Curcumin: 0.98 ± 0.05; TBHQ: 1.11 ± 0.15; SFN+PMI: 1.05 ± 0.04 |
| Quantified Difference | PMI induces ~3.8–4.3× mitophagy index above control; SFN, DMF, curcumin, and TBHQ produce no significant mitophagy induction (0.85–1.11× control) |
| Conditions | MEFs transfected with mt-Keima; 10 μM PMI, 1 μM SFN, 24 h treatment; confocal ratiometric imaging (543/458 nm) |
Why This Matters
This directly quantifies the functional uniqueness of PMI as a mitophagy inducer: reversible Keap1-Nrf2 PPI inhibitors drive mitochondrial clearance, whereas electrophilic Nrf2 activators—even those that up-regulate p62—do not, making PMI the only validated chemical tool in its mechanistic class for inducing productive mitophagy.
- [1] Georgakopoulos ND, Frison M, Alvarez MS, Bertrand H, Wells G, Campanella M. Reversible Keap1 inhibitors are preferential pharmacological tools to modulate cellular mitophagy. Scientific Reports. 2017 Sep 4;7:10303. doi: 10.1038/s41598-017-07679-7. PMID: 28871116. View Source
